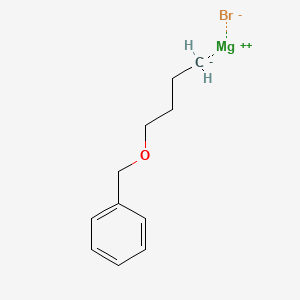

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

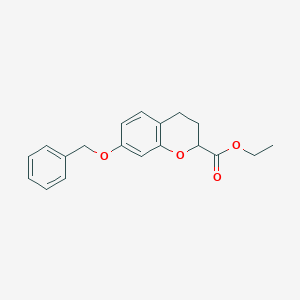

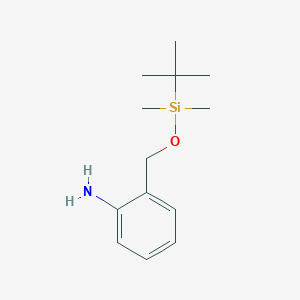

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF (4-BBMgBr) is a Grignard reagent used in organic synthesis for the preparation of a variety of compounds. It is a colorless liquid produced by the reaction of benzyl bromide with magnesium in tetrahydrofuran (THF). This reagent is used in a wide range of laboratory experiments, from the synthesis of pharmaceuticals to the preparation of new materials.4-BBMgBr is a powerful nucleophile and is used in a variety of reactions, including the formation of carbon-carbon bonds, the synthesis of alcohols, and the preparation of alkyl halides.

作用機序

Target of Action

4-(Benzyloxy)butylmagnesium bromide is an organometallic compound that is primarily used in scientific research due to its diverse applications. It is often used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . . This results in the formation of new carbon-carbon bonds in organic molecules .

実験室実験の利点と制限

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to use and store. It is also a powerful nucleophile, which makes it useful for a variety of reactions. However, it is important to use the reagent in a safe manner, as it is a strong oxidizing agent and can be hazardous if not handled properly.

将来の方向性

There are many potential future directions for the use of 4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF. It can be used to synthesize a variety of compounds, including pharmaceuticals and nanomaterials. It can also be used in the synthesis of polymers and other materials. In addition, it can be used in the preparation of new catalysts and reagents. Finally, it can be used to explore new reaction pathways and develop new synthetic methods.

合成法

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is synthesized by the reaction of benzyl bromide with magnesium in THF. The reaction is carried out at room temperature and is usually complete within a few hours. The reaction produces a colorless liquid, which is then filtered to remove any unreacted magnesium. The resulting solution is a clear, colorless liquid that can be stored at room temperature.

科学的研究の応用

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is widely used in the synthesis of organic compounds. It is used in the preparation of a variety of compounds, including alcohols, alkyl halides, and carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, it is used in the preparation of new materials, such as polymers and nanomaterials.

特性

IUPAC Name |

magnesium;butoxymethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSIAILAJRPNTC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)butylmagnesium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

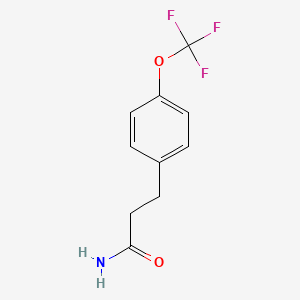

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)